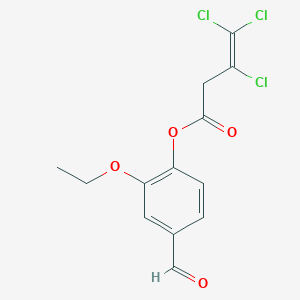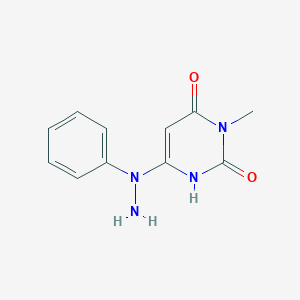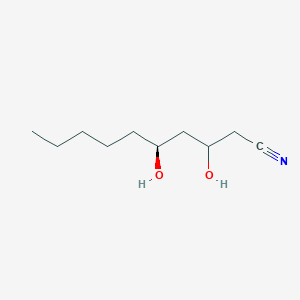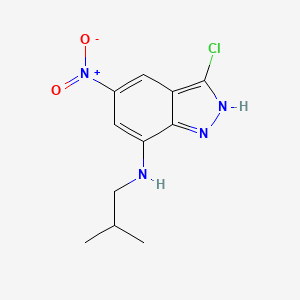
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the amine group.
Alkylation: Attachment of the 2-methylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The nitro group could be involved in redox reactions, while the amine group might form hydrogen bonds with biological molecules.
類似化合物との比較
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
5-Nitroindazole: Similar structure but lacks the chloro and 2-methylpropyl groups.
3-Chloro-1H-indazole: Lacks the nitro and amine groups.
Uniqueness
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
647853-27-8 |
|---|---|
分子式 |
C11H13ClN4O2 |
分子量 |
268.70 g/mol |
IUPAC名 |
3-chloro-N-(2-methylpropyl)-5-nitro-2H-indazol-7-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-6(2)5-13-9-4-7(16(17)18)3-8-10(9)14-15-11(8)12/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
InChIキー |
GQPYYPUONPMHOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


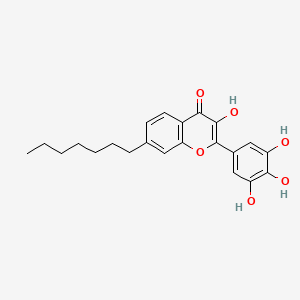
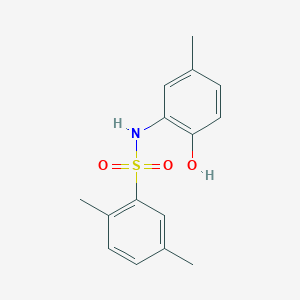
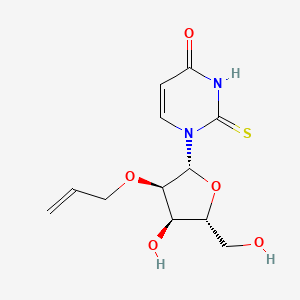

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
